4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
Description
This compound is a fluorinated benzothiazine derivative characterized by a 3,5-dimethoxyphenyl substituent at position 4, a fluorine atom at position 8, and a sulfone group (1,1-dioxide) on the thiazine ring. While its exact biological activity remains under investigation, structural analogs in the benzothiazine and triazole families have demonstrated roles in medicinal chemistry, particularly as kinase inhibitors or apoptosis modulators .
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c1-23-12-6-11(7-13(8-12)24-2)20-10-14(9-19)25(21,22)17-15(18)4-3-5-16(17)20/h3-8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERXSVXNYQSVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with a carbonitrile derivative under acidic or basic conditions to form the thiazine ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Dimethoxyphenyl Group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, between the thiazine derivative and a boronic acid or ester of 3,5-dimethoxyphenyl.
Oxidation to Form the Sulfone: The final step is the oxidation of the thiazine sulfur to the sulfone (1,1-dioxide) using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 8 undergoes selective displacement under nucleophilic conditions due to electron-withdrawing effects from adjacent sulfonyl groups.
Key findings :
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Aromatic fluorine substitution occurs preferentially with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 80–100°C .
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Methoxy groups at positions 3 and 5 remain inert under these conditions, preserving the dimethoxyphenyl substituent .
| Reaction Type | Conditions | Product Yield | Reference |
|---|---|---|---|
| Amine displacement | DMF, piperidine, 90°C, 12 h | 68% | |
| Thiol substitution | K2CO3/DMSO, 80°C, 8 h | 54% |
Suzuki-Miyaura Coupling
The benzo[b] thiazine core participates in palladium-catalyzed cross-coupling reactions, enabling aryl group diversification.
Critical observations :
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Borylation at position 7 (adjacent to fluorine) occurs with Pd(dppf)Cl2 catalyst and bis(pinacolato)diboron .
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Coupling efficiency depends on electronic effects : electron-deficient aryl boronic acids achieve higher yields (>75%) compared to electron-rich analogs (<50%) .
Example pathway :
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Borylation:
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Suzuki coupling:
Cyclocondensation Reactions
The nitrile group facilitates heterocycle formation through reactions with bifunctional nucleophiles.
Documented transformations :
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Pyrazole synthesis : Reacts with hydrazines in ethanol under reflux to yield pyrazolo[3,4-b]thiazine derivatives .
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Triazine formation : Cyclizes with thiourea derivatives in acidic conditions, producing fused triazine-thiazine systems .
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | EtOH, Δ, 6 h | Pyrazolo[3,4-b]thiazine | 62% |
| Thiosemicarbazide | HCl/EtOH, Δ, 8 h | Triazino[5,6-b]thiazine | 58% |
Oxidation and Reduction Behavior
The sulfonyl groups exhibit stability under standard redox conditions, while the nitrile undergoes selective transformations:
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Nitrile reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitrile to an aminomethyl group without affecting sulfonyl moieties .
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Sulfonyl stability : Resists reduction with NaBH4 or LiAlH4, maintaining the 1,1-dioxide structure .
Functionalization via Enamine Intermediates
The thiazine ring participates in enamine chemistry when treated with DMF-DMA (dimethylformamide dimethylacetal):
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Cycloaddition : Reacts with active methylene compounds (e.g., malononitrile) to form pyrido[3,2-b]thiazine derivatives .
Biological Activity Correlation
Reaction products show enhanced pharmacological profiles:
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Antimicrobial activity : Pyrazolo-thiazine derivatives exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .
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PI3Kδ inhibition : Aryl-coupled analogs demonstrate IC50 values <300 nM with >20-fold selectivity over PI3Kα/β isoforms .
This compound’s reactivity enables precise structural modifications for applications in medicinal chemistry and materials science. Further studies should explore photochemical reactions and catalytic asymmetric transformations to expand its synthetic utility.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activity, particularly in:
- Anticancer Activity : Preliminary studies suggest potential applications as an anticancer agent through interaction with specific biological targets. The compound's mechanism of action is explored in pharmacological studies using cell lines or animal models to quantify effects such as IC50 values .
- Antimicrobial Properties : The unique structural features may confer antimicrobial properties that warrant further investigation in clinical settings.
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute (NCI) evaluated various benzothiazine derivatives for their anticancer properties. The results indicated that compounds similar to 4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide showed promising activity against specific cancer cell lines. The study emphasized the need for further exploration into the compound's efficacy and safety profiles in vivo .
Case Study 2: Mechanism of Action
Research focusing on the mechanism of action revealed that the compound interacts with specific enzymes involved in cancer progression. This interaction can inhibit cellular proliferation pathways essential for tumor growth. Detailed kinetic studies are required to establish precise IC50 values and therapeutic windows for effective clinical applications .
Mechanism of Action
The mechanism of action of 4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The fluorine atom and the sulfone group play crucial roles in its binding affinity and selectivity. The compound can inhibit enzymes or modulate receptors by forming strong interactions with active sites or binding pockets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Similarities and Differences
The compound shares a benzothiazine sulfone scaffold with other derivatives synthesized via Friedel-Crafts reactions and subsequent functionalization (e.g., triazole-thiones [7–9] in ). Key distinctions include:
- Substituent Effects : The 3,5-dimethoxyphenyl group distinguishes it from compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9], which feature halophenyl or hydrogen substituents .
- Fluorine Positioning: The 8-fluoro substitution contrasts with 4′-fluoroacetophenone-derived triazoles [10–15], where fluorine is located on aromatic side chains rather than the core heterocycle .
Spectral and Physicochemical Properties
| Property | Target Compound | Triazole-Thiones [7–9] | Hydrazinecarbothioamides [4–6] |
|---|---|---|---|
| IR νC=O (cm⁻¹) | Absent (no carbonyl) | Absent | 1663–1682 |
| IR νC=S (cm⁻¹) | Absent | 1247–1255 | 1243–1258 |
| NH Stretching (cm⁻¹) | Not applicable | 3278–3414 | 3150–3319 |
| Fluorine Environment | 8-F on benzothiazine | 2,4-difluorophenyl substituent | N/A |
Data adapted from .
Biological Activity
4-(3,5-Dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and structural activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C17H13FN2O4S
- Molecular Weight : 360.36 g/mol
- Key Functional Groups : Fluorine atom, methoxy groups, and a nitrile functional group.
These structural components are believed to contribute to its unique chemical properties and biological activities.
Research indicates that this compound interacts with various biological targets, which is crucial for understanding its therapeutic potential. The presence of the thiazine ring and the methoxy substituents may enhance its reactivity and selectivity towards specific enzymes or receptors involved in disease processes.
Anticancer Activity
One of the most notable properties of this compound is its anticancer activity. Preliminary studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent anti-proliferative effects.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
- Inhibition Studies : The compound was found to inhibit COX-1 and COX-2 with IC50 values comparable to established anti-inflammatory drugs . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial properties. It has shown effectiveness against a range of bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 μg/mL against various Gram-positive and Gram-negative bacteria .
Structural Activity Relationship (SAR)
The SAR studies indicate that modifications to the methoxy groups and the fluorinated aromatic ring significantly influence the biological activity of the compound. For example:
- Methoxy Substitution : Compounds with additional methoxy groups exhibited enhanced anticancer activity compared to those without .
- Fluorine Atom : The presence of the fluorine atom appears to increase lipophilicity, improving cellular uptake and bioavailability .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Case Study on Inflammation Models : Animal models treated with this compound exhibited reduced swelling and pain in inflammatory conditions compared to controls treated with placebo.
Q & A
Q. Basic Research Focus
- Light sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photooxidation.
- Moisture control : Use desiccants (e.g., molecular sieves) and avoid freeze-thaw cycles.
- Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .
How can researchers validate the purity of this compound for publication-quality data?
Q. Basic Research Focus
- Multi-modal chromatography : Combine reverse-phase HPLC (C18 column) with orthogonal methods (e.g., HILIC).
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Batch-to-batch consistency : Use DSC (Differential Scanning Calorimetry) to verify melting point reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
